Hexyl 3-octyloxiran-2-octanoate
Description
Hexyl 3-octyloxiran-2-octanoate is a bifunctional organic molecule. Its core structure consists of an octanoate (B1194180) carbon chain with a hexyl ester at one terminus. Critically, it features a 2,3-disubstituted oxirane (epoxide) ring, with one carbon of the ring being part of the main octanoate backbone and the other bearing an octyl substituent. The synthesis of such a molecule requires precise control over chemical reactions to install the distinct functional groups.
The likely synthetic precursor to this compound is an unsaturated ester, which would undergo epoxidation. The formation of α,β-unsaturated esters is a well-established process in organic chemistry. However, the subsequent epoxidation of these electron-deficient alkenes requires specific methodologies. Unlike electron-rich alkenes, which are readily epoxidized by peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), α,β-unsaturated carbonyl compounds react sluggishly with these reagents. researchgate.net A more effective approach involves nucleophilic epoxidation, for instance, using hydrogen peroxide in the presence of a base. youtube.com This method generates a hydroperoxide anion that acts as the active nucleophile, attacking the β-carbon of the unsaturated system to form the epoxide ring.
Alternative synthetic routes to substituted oxiranes include the Darzens condensation, which involves the reaction of an α-haloester with a ketone or aldehyde in the presence of a base to form a glycidic ester (an α,β-epoxy ester). quimicaorganica.orgyoutube.com Another classical method is the intramolecular cyclization of a halohydrin, where a base is used to deprotonate a hydroxyl group, which then displaces an adjacent halide via an intramolecular Williamson ether synthesis to form the oxirane ring. quimicaorganica.orgmasterorganicchemistry.comlibretexts.org The selection of a specific synthetic strategy would depend on the desired stereochemistry and the availability of starting materials.
The synthetic value of molecules like this compound lies in the dual reactivity of their functional groups. Oxirane-containing esters are prized as versatile intermediates and building blocks in organic synthesis. orientjchem.orgrsc.org
The oxirane ring is a highly strained three-membered heterocycle. nih.gov This inherent ring strain makes it susceptible to ring-opening reactions with a wide array of nucleophiles, including amines, alcohols, thiols, and organometallic reagents. nih.govacs.org This reactivity provides a powerful tool for introducing new functionalities and constructing more complex molecular architectures, such as the 1,2-amino alcohols and 1,2-diols that are common motifs in pharmaceuticals and natural products. masterorganicchemistry.comontosight.ai
The ester group, on the other hand, offers a different set of chemical handles. It can undergo hydrolysis to yield a carboxylic acid, reduction to form a primary alcohol, or reaction with Grignard reagents to produce tertiary alcohols. This functional group is generally more stable than the epoxide, allowing for selective reactions that target the oxirane ring while leaving the ester intact. This orthogonal reactivity is highly desirable in multi-step synthesis, enabling the sequential modification of the molecule at different positions. The combination of these two groups makes such compounds valuable precursors for polymers, adhesives, coatings, and biologically active molecules. researchgate.netmdpi.comresearchgate.net
As a novel chemical entity, a systematic investigation of this compound is warranted to fully elucidate its chemical properties and potential applications. A prospective research program would logically encompass several key objectives:
Optimized Synthesis and Stereochemical Control: The primary objective would be to establish a high-yield, reproducible synthetic route. A crucial aspect of this would be controlling the stereochemistry at the two chiral centers of the oxirane ring, potentially using methods like the Sharpless asymmetric epoxidation for allylic alcohol precursors or chiral phase-transfer catalysts for unsaturated ketones. orientjchem.orgacs.org
Full Spectroscopic Characterization: The unambiguous determination of the compound's structure would be paramount, requiring detailed analysis using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Mapping of Reactivity: A comprehensive study of the compound's chemical behavior would be necessary. This would involve exploring the regioselectivity and stereoselectivity of the oxirane ring-opening with a diverse panel of nucleophiles under both acidic and basic conditions. masterorganicchemistry.com Furthermore, the reactivity of the ester functional group would be investigated to understand its compatibility with various reaction conditions.
Exploration of Potential Applications: Based on its structure, featuring long aliphatic chains, an ester, and a reactive epoxide, derivatives could be synthesized and evaluated for a range of applications. These might include use as specialty monomers in polymerization, as bio-based plasticizers, or as intermediates in the synthesis of novel surfactants or biologically active compounds. ontosight.aimdpi.com
Research Findings and Data
Due to the novelty of this compound, specific experimental data is not available in published literature. The following tables present hypothetical, yet scientifically plausible, data based on the analysis of structurally related compounds and general principles of organic chemistry.
Table 1: Hypothetical Physicochemical and Spectroscopic Data for this compound
| Property | Expected Value / Characteristic |
|---|---|
| Molecular Formula | C22H42O3 |
| Molecular Weight | 366.57 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point (est.) | > 200 °C at reduced pressure |
| IR Spectroscopy (cm-1) | ~2925 (C-H stretch, aliphatic), ~1740 (C=O stretch, ester), ~1250 (C-O stretch, epoxide), ~1170 (C-O stretch, ester) |
| 1H NMR (ppm) | ~4.1 (t, 2H, -O-CH2- of hexyl), ~3.1 (m, 2H, oxirane protons), ~1.2-1.6 (m, aliphatic protons), ~0.9 (t, 6H, terminal CH3 groups) |
| 13C NMR (ppm) | ~172 (C=O, ester), ~65 (-O-CH2- of hexyl), ~55-60 (oxirane carbons), ~14-35 (aliphatic carbons) |
Table 2: Proposed Reactivity and Derivatization Scope
| Reaction Type | Reactant | Conditions | Expected Product Class |
|---|---|---|---|
| Acid-Catalyzed Ring Opening | H2O / H+ | Mild aqueous acid | Hexyl Dihydroxy-octanoate (Diol) |
| Base-Catalyzed Ring Opening | Sodium Azide (NaN3) | Protic solvent (e.g., EtOH/H2O) | Hexyl Azido-hydroxy-octanoate |
| Nucleophilic Ring Opening | Butylamine (CH3(CH2)3NH2) | Heat or catalyst | Hexyl (Butylamino)-hydroxy-octanoate |
| Ester Hydrolysis | NaOH, then H3O+ | Aqueous base, followed by acid workup | 3-Octyloxiran-2-octanoic Acid |
| Ester Reduction | Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether, then workup | (3-Octyloxiran-2-yl)octan-1-ol and Hexan-1-ol |
Structure
2D Structure
Properties
CAS No. |
24824-70-2 |
|---|---|
Molecular Formula |
C24H46O3 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
hexyl 8-(3-octyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C24H46O3/c1-3-5-7-9-11-14-18-22-23(27-22)19-15-12-10-13-16-20-24(25)26-21-17-8-6-4-2/h22-23H,3-21H2,1-2H3 |
InChI Key |
OCUXLSGBNRCHFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCCCC |
Origin of Product |
United States |
Synthetic Pathways and Derivatization Strategies for Hexyl 3 Octyloxiran 2 Octanoate
Precursor Identification and Design Principles for Oxirane Esters
The design of a synthetic route to a complex molecule like Hexyl 3-octyloxiran-2-octanoate begins with the logical identification of its precursors. Oxirane esters are typically synthesized from unsaturated ester precursors through epoxidation. The design principles for selecting these precursors are guided by the desired final structure, including the specific alkyl chain lengths and the substitution pattern on the oxirane ring.
For this compound, the structure implies an eight-carbon ester backbone (octanoate), a hexyl group forming the ester, and an oxirane ring at the 2 and 3 positions of the octanoate (B1194180) chain, which is further substituted with an octyloxy group at the 3-position. A plausible retrosynthetic analysis would disconnect the molecule into key precursors. The primary precursor would likely be an unsaturated ester, such as hexyl oct-2-enoate. This precursor combines the required hexyl ester and octanoate chain length. The octyloxy group could be introduced in a subsequent step.
The design principles for selecting these precursors involve considering factors such as commercial availability, reactivity, and the potential for side reactions. For instance, starting with an α,β-unsaturated ester like hexyl oct-2-enoate provides a reactive site (the C=C double bond) for epoxidation that is activated by the adjacent ester group. youtube.com
| Precursor | Molecular Formula | Role in Synthesis | Design Principle |
|---|---|---|---|
| Hexyl oct-2-enoate | C14H26O2 | Backbone of the final molecule | Provides the correct carbon chain length for the ester and a reactive double bond for epoxidation. |
| 1-Hexanol (B41254) | C6H14O | Source of the hexyl ester group | Reacted with an unsaturated carboxylic acid to form the precursor ester. |
| Oct-2-enoic acid | C8H14O2 | Source of the octanoate backbone | Provides the main carbon chain with unsaturation at the correct position. |
| 1-Octanol | C8H18O | Source of the octyloxy group | Used as a nucleophile to open a preliminary epoxide ring to introduce the ether linkage. |
| m-Chloroperoxybenzoic acid (m-CPBA) | C7H5ClO3 | Epoxidizing agent | A common and effective reagent for the epoxidation of alkenes. libretexts.org |
Multi-step Synthetic Protocols for this compound
The synthesis of this compound is a multi-step process that involves the initial formation of an unsaturated ester, followed by epoxidation and subsequent modification to introduce the octyloxy group. youtube.comquickcompany.in A plausible synthetic route is outlined below.
Step 1: Esterification The first step is the formation of the precursor ester, hexyl oct-2-enoate. This is typically achieved through the Fischer esterification of oct-2-enoic acid with 1-hexanol in the presence of an acid catalyst. nih.gov
Step 2: Epoxidation The unsaturated ester, hexyl oct-2-enoate, is then subjected to epoxidation to form the oxirane ring. This is commonly carried out using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane. libretexts.org This reaction would yield hexyl 2,3-epoxyoctanoate.
Step 3: Nucleophilic Ring Opening and Re-cyclization (Proposed) Introducing the 3-octyloxy group onto the intact oxirane ring is a complex transformation. A potential, though advanced, method could involve a two-step process. First, the epoxide ring of hexyl 2,3-epoxyoctanoate is opened by a nucleophile under acidic or basic conditions. For instance, reaction with a hydrohalic acid could yield a halohydrin. Subsequent reaction with sodium octoxide could displace the halide and form the desired ether linkage, followed by an intramolecular cyclization to reform the oxirane ring, now substituted with the octyloxy group. This type of transformation requires careful control of reaction conditions to favor the desired product.
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. youtube.com For the esterification step, the removal of water, a byproduct, is essential to drive the equilibrium towards the product side. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent. researchgate.net The temperature and catalyst concentration are also key variables; for example, studies on the esterification of lauric acid have shown that increasing temperature can significantly improve reaction conversion. angolaonline.net
In the epoxidation step, the reaction is often run at low temperatures to minimize side reactions, such as the opening of the newly formed epoxide ring. The stoichiometry of the peroxy acid is also important; a slight excess is typically used to ensure complete conversion of the alkene.
| Reaction Step | Parameter | Condition | Rationale for Optimization |
|---|---|---|---|
| Esterification | Temperature | 80-120 °C | Increases reaction rate; higher temperatures may cause side reactions. researchgate.net |
| Catalyst Conc. | 1-5 mol% | Sufficient to catalyze the reaction without causing degradation. angolaonline.net | |
| Water Removal | Dean-Stark trap | Shifts equilibrium to favor ester formation, increasing yield. researchgate.net | |
| Epoxidation | Temperature | 0-25 °C | Minimizes unwanted ring-opening of the product. |
| Reagent Stoichiometry | 1.1-1.5 equivalents of peroxy acid | Ensures complete conversion of the starting alkene. |
The choice of catalysts and reagents is critical for the success of the synthesis. nih.gov
Esterification Catalysis:
Homogeneous Acid Catalysts: Sulfuric acid and p-toluenesulfonic acid are commonly used due to their low cost and effectiveness. However, their removal after the reaction can be challenging.
Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins, offer the advantage of easy separation from the reaction mixture. researchgate.net
Enzymatic Catalysts: Lipases can be used for esterification under mild conditions, offering high selectivity. nih.gov Zinc-based catalysts have also been shown to be effective for the esterification of fatty acids. nih.gov
Epoxidation Reagents:
Peroxy Acids: m-CPBA is a widely used reagent for epoxidation due to its commercial availability and high reactivity.
Metal-Based Catalytic Systems: Systems involving a metal catalyst (e.g., titanium, molybdenum, tungsten) and a stoichiometric oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide) can also be used. These systems can offer advantages in terms of cost and safety. google.com For instance, a heterogeneous catalyst comprising titanium on silica (B1680970) can be used. google.com
After synthesis, this compound must be isolated and purified. A typical purification sequence would involve:
Work-up: The reaction mixture is first washed with a basic solution (e.g., sodium bicarbonate) to remove any unreacted acidic reagents, followed by washing with brine to remove water-soluble impurities. ausetute.com.au
Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
Chromatography: Column chromatography is a powerful technique for separating the desired product from any remaining starting materials and byproducts. A silica gel column with a gradient of non-polar to moderately polar solvents (e.g., hexane-ethyl acetate) would be suitable for an oxirane ester. acs.org
Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be an effective purification method. ausetute.com.au
Regio- and Stereoselective Synthesis of the Oxirane Moiety in Complex Esters
The oxirane ring in this compound contains two stereocenters. Controlling the stereochemistry of this moiety is a key challenge in its synthesis.
Regioselectivity: In the case of a precursor with multiple double bonds, regioselectivity would be a concern. However, for a precursor like hexyl oct-2-enoate, there is only one double bond, so regioselectivity of epoxidation is not an issue. The regioselectivity of a subsequent ring-opening reaction, however, is critical and can be influenced by whether the reaction is acid- or base-catalyzed. youtube.comyoutube.com Under acidic conditions, the nucleophile typically attacks the more substituted carbon, whereas under basic conditions, attack occurs at the less sterically hindered carbon. youtube.com
Stereoselectivity: The epoxidation of an achiral alkene like hexyl oct-2-enoate with a reagent like m-CPBA will result in a racemic mixture of enantiomers. To achieve a stereoselective synthesis, a chiral catalyst or reagent must be used. The Sharpless asymmetric epoxidation is a well-known method for the enantioselective epoxidation of allylic alcohols. quimicaorganica.org While the direct precursor is not an allylic alcohol, a synthetic route could be designed to go through such an intermediate to control the stereochemistry of one of the chiral centers. Alternatively, kinetic resolution of the racemic epoxide could be employed to separate the enantiomers.
Derivatization Approaches for Structural Analogs of this compound
The structure of this compound offers several sites for derivatization to produce a library of structural analogs.
Oxirane Ring Opening: The epoxide ring is susceptible to nucleophilic attack, providing a versatile handle for introducing a wide range of functional groups. rsc.org Reaction with amines would yield amino alcohols, while reaction with thiols would produce thioethers. Carboxylic acids can also be used as nucleophiles to open the epoxide, forming a β-hydroxy ester. rsc.orgrsc.org
Transesterification: The hexyl ester group can be exchanged by reacting the compound with a different alcohol in the presence of a suitable catalyst. This allows for the synthesis of analogs with varying ester chain lengths.
Modification of the Octyloxy Group: If the synthesis allows, using different alcohols in the nucleophilic addition step would generate analogs with various ether functionalities at the 3-position.
| Derivatization Reaction | Reagent | Functional Group Introduced | Example Analog Structure |
|---|---|---|---|
| Ring-opening with Amine | Benzylamine | Amino alcohol | Analog with a benzylamino and hydroxyl group |
| Ring-opening with Thiol | Thiophenol | Hydroxy thioether | Analog with a phenylthio and hydroxyl group |
| Ring-opening with Azide | Sodium azide | Azido (B1232118) alcohol | Analog with an azido and hydroxyl group rsc.org |
| Transesterification | Ethanol | Ethyl ester | Ethyl 3-octyloxiran-2-octanoate |
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Table of Compounds Mentioned
Elucidation of Reaction Mechanisms Involving Hexyl 3 Octyloxiran 2 Octanoate
Mechanistic Investigations of Oxirane Formation and Stability
The formation of the oxirane ring in hexyl 3-octyloxiran-2-octanoate can be conceptually understood through established epoxidation methodologies. A common and efficient method for the synthesis of such epoxides is the Prilezhaev reaction, which involves the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org In the context of this compound, the precursor would be the corresponding unsaturated ester, hexyl 3-octyl-2-octenoate. The reaction is thought to proceed via a concerted "butterfly" mechanism where the peroxy acid delivers an oxygen atom to the double bond. wikipedia.org
The stability of the oxirane ring is intrinsically linked to its significant ring strain, estimated to be around 25-27 kcal/mol for simple epoxides. masterorganicchemistry.com This strain is a primary driving force for its reactivity. nih.govlibretexts.org For this compound, the presence of two alkyl substituents (an octyl group and a hexyl octanoate (B1194180) group) on the oxirane ring is expected to have a stabilizing effect compared to unsubstituted oxirane, a phenomenon observed with alkyl-substituted epoxides in general. masterorganicchemistry.com
The stability can also be influenced by the electronic effects of the substituents. The ester functionality, being electron-withdrawing, may have a modest impact on the electron density of the oxirane ring, though this effect is transmitted through a sigma bond.
A summary of factors influencing the stability of the oxirane ring is presented in Table 1.
| Factor | Influence on Stability of this compound |
| Ring Strain | The inherent ~25-27 kcal/mol of strain makes the ring susceptible to opening. |
| Alkyl Substitution | The octyl and hexyl octanoate groups provide steric bulk and some electronic stabilization, slightly increasing stability compared to simpler epoxides. |
| Stereochemistry | The relative orientation of the substituents (cis or trans) can influence strain and reactivity. |
| Solvent Effects | Polar solvents can stabilize transition states for ring-opening, thus decreasing the apparent stability. |
Kinetics and Thermodynamics of Reactions Involving this compound
The kinetics of reactions involving this compound, particularly ring-opening reactions, are highly dependent on the reaction conditions, such as the nature of the nucleophile, the presence of a catalyst, and the solvent.
In acid-catalyzed hydrolysis, the reaction rate is influenced by the concentration of the acid and the structure of the epoxide. oberlin.edunih.gov The reaction typically follows a pathway with SN1-like character. ucalgary.ca For base-catalyzed hydrolysis, the reaction rate is dependent on the concentration of the base and proceeds via an SN2 mechanism. ucalgary.calibretexts.org
Thermochemically, the ring-opening of an epoxide is an exothermic process due to the release of ring strain. nih.gov The enthalpy of reaction for the hydrolysis of a typical long-chain aliphatic epoxide to the corresponding diol is expected to be significantly negative. Thermodynamic data for the hydrolysis of a model epoxide are presented in Table 2.
| Thermodynamic Parameter | Representative Value for Epoxide Hydrolysis |
| Enthalpy of Reaction (ΔHrxn) | -25 to -35 kcal/mol |
| Entropy of Reaction (ΔSrxn) | Generally small and can be positive or negative depending on the specifics of the reaction. |
| Gibbs Free Energy of Reaction (ΔGrxn) | Highly negative, indicating a spontaneous process. |
Note: These are representative values and the actual values for this compound may vary.
Nucleophilic and Electrophilic Reactivity Profiles of the Oxirane Ring
The reactivity of the oxirane ring in this compound is dominated by its susceptibility to nucleophilic attack. libretexts.org The regioselectivity of this attack is a key feature and is dictated by the reaction conditions.
Under basic or nucleophilic conditions (e.g., with alkoxides, amines, or Grignard reagents), the reaction proceeds via an SN2 mechanism . The nucleophile attacks the less sterically hindered carbon of the epoxide. ucalgary.calibretexts.orglibretexts.org In the case of this compound, this would be the carbon atom bonded to the octyl group and a hydrogen atom (C3), as the other carbon (C2) is bonded to the bulkier hexyl octanoate group.
Under acidic conditions (e.g., in the presence of protic or Lewis acids), the epoxide oxygen is first protonated or coordinated to the Lewis acid, making the ring more electrophilic and weakening the C-O bonds. libretexts.orgresearchgate.netrsc.org The subsequent nucleophilic attack has significant SN1 character , meaning the nucleophile preferentially attacks the more substituted carbon atom that can better stabilize a partial positive charge in the transition state. ucalgary.ca For this compound, this would be the carbon atom bonded to the hexyl octanoate group (C2).
The electrophilic character of the oxirane ring can be enhanced through activation with Lewis acids or by protonation, which facilitates ring-opening by even weak nucleophiles. libretexts.orgrsc.org
A summary of the reactivity profiles is provided in Table 3.
| Reaction Condition | Mechanistic Pathway | Site of Nucleophilic Attack on this compound |
| Basic/Nucleophilic | SN2 | C3 (less substituted carbon) |
| Acidic | SN1-like | C2 (more substituted carbon) |
Photochemical and Thermochemical Transformations of this compound
While less common than nucleophilic ring-opening, epoxides can undergo photochemical and thermochemical transformations. The specific transformations of this compound are not documented, but general principles can be applied.
Photochemical transformations of epoxides can involve various reactions, including ring-opening to form carbonyl ylides, which can then undergo further reactions, or photoreduction in the presence of a photosensitizer. acs.orgacs.org The long alkyl chains and the ester group in this compound may influence the efficiency and pathways of such photochemical reactions.
Thermochemical transformations of epoxides, in the absence of reagents, typically require high temperatures and can lead to rearrangements. acs.orgacs.org For instance, thermal isomerization to carbonyl compounds can occur. In the case of this compound, thermal rearrangement could potentially lead to the formation of ketones or aldehydes, depending on the migration of the substituents.
Computational Mechanistic Studies of Reaction Pathways
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the reaction mechanisms of epoxides. researchgate.netnih.govacs.org While no specific computational studies on this compound were found, DFT calculations on similar systems provide significant insights.
Such studies can be used to:
Model Transition States: DFT calculations can determine the geometries and energies of transition states for ring-opening reactions under both acidic and basic conditions, corroborating the SN1-like and SN2-like mechanisms. researchgate.nettsijournals.com
Predict Regioselectivity: By comparing the activation energies for nucleophilic attack at the different carbon atoms of the oxirane ring, the regioselectivity can be predicted and rationalized. rsc.org
Investigate Solvent Effects: Computational models can incorporate solvent effects to provide a more accurate picture of the reaction energetics in solution. nih.gov
For this compound, DFT studies could provide detailed information on the influence of the long alkyl chains and the ester group on the reactivity and regioselectivity of the epoxide ring.
Advanced Spectroscopic and Chromatographic Methodologies for Characterization
Development of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Protocols
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of Hexyl 3-octyloxiran-2-octanoate, providing detailed information about the chemical environment of each proton and carbon atom.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the types of protons and carbons present, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of long-chain esters like this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between atoms.
¹H-¹H COSY: This experiment reveals proton-proton coupling networks, allowing for the tracing of adjacent protons along the hexyl and octyl chains, as well as the connectivity between the protons on the oxirane ring and the adjacent methylene (B1212753) groups.
HSQC: This technique correlates directly bonded proton and carbon atoms. For this compound, it would definitively link the proton signals of the oxirane ring (expected between 2.5-3.5 ppm) to their corresponding carbon signals (expected between 40-60 ppm). libretexts.org
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the ester linkage by observing correlations between the protons on the hexyl group and the carbonyl carbon of the octanoate (B1194180) moiety, and between the protons on the C3 of the oxirane and the ether oxygen-linked octyl group.
Research on similar long-chain fatty acid esters and epoxides has established characteristic chemical shift regions that are applicable to this compound. researchgate.netmarinelipids.cayoutube.commagritek.comnih.gov The protons on the oxirane ring typically appear in the range of 2.90–3.28 ppm. researchgate.netmarinelipids.ca The α-methylene protons adjacent to the ester carbonyl group are expected around 2.2 ppm, while the methylene protons adjacent to the ester oxygen appear around 4.1 ppm. youtube.comorgchemboulder.com The carbons of the oxirane ring are typically found in the 40-60 ppm region in the ¹³C NMR spectrum. libretexts.orgoregonstate.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxirane Ring | CH-O | 2.90 - 3.28 | 40 - 60 |
| Ester | -COO-CH₂- | 3.7 - 4.1 | 60 - 70 |
| Ester | -CH₂-COO- | 2.0 - 2.2 | 30 - 40 |
| Ether | -O-CH₂- | 3.3 - 4.5 | 65 - 75 |
| Alkyl Chains | -CH₂- | 1.2 - 1.6 | 20 - 35 |
| Alkyl Chains | -CH₃ | 0.8 - 1.0 | 10 - 15 |
| Carbonyl | C=O | - | 170 - 175 |
Note: These are predicted ranges based on data from analogous compounds and are subject to variation based on the specific molecular environment.
This compound possesses chiral centers at the C2 and C3 positions of the oxirane ring, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Determining the absolute and relative stereochemistry is critical for understanding its biological activity and physical properties. khanacademy.orgyoutube.com
Chiral NMR reagents, particularly lanthanide shift reagents (LSRs) such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are employed for the stereochemical elucidation of epoxides. acs.orglibretexts.org These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals. The differential shifts induced by the chiral LSR allow for the quantification of the enantiomeric excess (ee) by integrating the resolved peaks in the ¹H NMR spectrum. libretexts.org The interaction of the Lewis acidic lanthanide with the basic oxygen atoms of the epoxide and ester groups is the basis for this differentiation. libretexts.org
Mass Spectrometry Fragmentation Pathways and Interpretation
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. chemguide.co.uklibretexts.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of a compound. For this compound (C₂₂H₄₂O₃), the expected exact mass can be calculated and compared to the experimentally determined value with a high degree of confidence. This is a critical first step in the identification process. Soft ionization techniques like electrospray ionization (ESI) or field ionization (FI) are often used to generate the molecular ion with minimal fragmentation. jeol.comrsc.org
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. For this compound, characteristic fragmentation pathways are expected based on the behavior of long-chain esters and epoxides. nih.govcapes.gov.brlibretexts.orgnih.govnasa.govmiamioh.eduyoutube.com
Key fragmentation patterns would include:
Cleavage of the hexyl ester: Loss of the hexoxy group (-OC₆H₁₃) or the hexene molecule (C₆H₁₂) via McLafferty rearrangement.
Cleavage adjacent to the oxirane ring: The C-C bonds adjacent to the epoxide ring are susceptible to cleavage.
Fragmentation of the octyl chain: A series of losses of 14 Da (CH₂) units is characteristic of long alkyl chains. libretexts.org
Cleavage of the ether bond: The bond between the oxirane ring and the octyl ether group can also fragment.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound (C₂₂H₄₂O₃, MW: 354.57)
| m/z | Proposed Fragment Structure/Loss |
| 354 | [M]⁺ (Molecular Ion) |
| 253 | [M - C₆H₁₃O]⁺ (Loss of hexoxy radical) |
| 270 | [M - C₆H₁₂]⁺ (Loss of hexene via McLafferty rearrangement) |
| 199 | Cleavage between C2 and C3 of the original octanoate chain |
| 155 | Fragment containing the oxirane ring and octyl ether |
| 87 | Characteristic fragment for fatty acid methyl esters, may be present for hexyl esters |
| 74 | Characteristic fragment for fatty acid methyl esters, may be present for hexyl esters |
Note: The relative intensities of these fragments will depend on the ionization method (e.g., EI vs. ESI) and the collision energy used in MS/MS experiments.
Infrared (IR) and Raman Spectroscopic Signatures of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. researchgate.netspectroscopyonline.comnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. For this compound, the most prominent absorption bands would be:
C=O stretch (ester): A strong absorption band in the region of 1750-1735 cm⁻¹. orgchemboulder.comuobabylon.edu.iqorgchemboulder.comspectroscopyonline.com
C-O stretch (ester and ether): Strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹. orgchemboulder.comspectroscopyonline.comoregonstate.edu
Oxirane ring vibrations: Characteristic absorptions for the epoxide ring are expected around 1250 cm⁻¹ (ring breathing), 950-810 cm⁻¹, and 880-750 cm⁻¹. researchgate.netspectroscopyonline.comoregonstate.edu
C-H stretch (alkyl chains): Strong absorptions just below 3000 cm⁻¹. researchgate.netuci.edu
Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. It provides complementary information to IR spectroscopy. Key Raman shifts for this compound would include:
C-H stretching and bending vibrations (alkyl chains): Strong signals in the regions of 2800-3000 cm⁻¹ and 1440-1460 cm⁻¹. uci.eduresearchgate.netresearchgate.net
C=O stretch (ester): A band around 1740 cm⁻¹. researchgate.net
Oxirane ring vibrations: C-O-C stretching modes are expected between 1230-1280 cm⁻¹. researchgate.net
Table 3: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
| Ester | C=O Stretch | 1750-1735 (Strong) | ~1740 (Medium) |
| Ester & Ether | C-O Stretch | 1300-1000 (Strong) | 1230-1280 (Medium) |
| Oxirane Ring | Ring Vibrations | 1250, 950-810, 880-750 (Medium-Strong) | 1230-1280 (Medium) |
| Alkyl Chains | C-H Stretch | 2850-2960 (Strong) | 2800-3000 (Strong) |
| Alkyl Chains | CH₂/CH₃ Bending | ~1465 (Medium) | 1440-1460 (Strong) |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic techniques are fundamental in the analysis of "this compound," enabling its separation from complex mixtures and the quantification of its purity. The choice of chromatographic method is contingent on the volatility and polarity of the compound and its potential isomers.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" itself has a relatively high molecular weight and boiling point, GC-MS can be invaluable for the analysis of more volatile precursors, reaction byproducts, or degradation products. The method involves separating compounds in a gaseous mobile phase and detecting them with a mass spectrometer, which provides information about their mass-to-charge ratio.
In the context of related oxirane-containing compounds, GC-MS has been effectively used for the determination of olefin position in aliphatic chains following epoxidation. acs.org For a hypothetical analysis of volatile analogs of "this compound," a typical GC-MS protocol would involve a non-polar capillary column to separate compounds based on their boiling points. The mass spectrometer would then fragment the eluted compounds, producing a characteristic fragmentation pattern that can be used for identification.
Table 1: Hypothetical GC-MS Parameters for Analysis of Volatile Analogs
| Parameter | Value |
| Column | Non-polar capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
This table presents a hypothetical set of parameters that would require optimization for specific volatile analogs of this compound.
For non-volatile compounds like "this compound," liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice. nih.govresearchgate.netnih.gov This technique separates compounds in a liquid mobile phase followed by detection with a mass spectrometer. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is commonly employed for compounds of this nature.
The successful analysis of various epoxides has been demonstrated using LC-MS/MS. nih.govresearchgate.netnih.gov For "this compound," a C18 column would likely provide good separation. The mobile phase would typically consist of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. nih.gov Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are suitable ionization techniques for this class of molecules. nih.gov
Table 2: Illustrative LC-MS Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 100% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
This table provides an example of LC-MS parameters; actual conditions would need to be optimized.
"this compound" possesses two chiral centers at the epoxide ring, meaning it can exist as four possible stereoisomers. Chiral chromatography is a specialized form of liquid chromatography used to separate enantiomers, which is crucial for determining the enantiomeric excess (e.e.) of a specific stereoisomer in a mixture. This is particularly important as different enantiomers can exhibit distinct biological activities.
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the separation of various oxirane derivatives. tandfonline.comtandfonline.comresearchgate.net The choice of the specific CSP and the mobile phase composition are critical for achieving successful enantiomeric resolution. For instance, studies on other oxiranes have shown that columns like Chiralpak AD and Chiralcel OD can resolve enantiomers of compounds with and without aromatic systems. tandfonline.comtandfonline.com
Table 3: Chiral HPLC Conditions for the Separation of Oxirane Derivatives
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Chiralpak AD | Chiralcel OD-RH |
| Mobile Phase | n-Hexane/2-Propanol (90:10, v/v) | Acetonitrile/Water (gradient) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 220 nm | UV at 210 nm |
This table illustrates typical conditions used for chiral separations of related oxirane compounds and would serve as a starting point for method development for this compound. tandfonline.comtandfonline.comnih.gov
Advanced X-ray Crystallography Applications for Solid-State Structure Determination (if applicable)
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and stereochemistry.
However, the application of X-ray crystallography is contingent on the ability to grow a single crystal of the compound of sufficient size and quality. "this compound," with its long alkyl chains, is likely to be an oil or a waxy solid with a low melting point at room temperature. Such physical properties make the growth of suitable single crystals challenging. Therefore, X-ray crystallography is not generally applicable for the structural elucidation of this compound in its pure form. Should a solid, crystalline derivative of "this compound" be synthesized, X-ray crystallography could then be employed to determine its solid-state structure.
Theoretical and Computational Chemistry Insights into Hexyl 3 Octyloxiran 2 Octanoate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For Hexyl 3-octyloxiran-2-octanoate, these methods can pinpoint regions of reactivity, predict spectroscopic properties, and determine thermodynamic stability.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide valuable insights into the distribution of molecular orbitals and electrostatic potential, which are key determinants of chemical reactivity.
For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity.
In this molecule, the HOMO is expected to be localized around the oxirane and ester oxygen atoms, which possess lone pairs of electrons. The LUMO would likely be centered on the strained oxirane ring, specifically the C-O bonds, making this area susceptible to nucleophilic attack. Analysis of the molecular electrostatic potential (MEP) would further highlight the electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions. The oxygen atoms of the oxirane and ester groups would exhibit negative potential, while the hydrogen atoms and the carbon atoms of the oxirane ring would show a more positive potential.
Illustrative DFT Calculation Results for this compound Calculations performed at the B3LYP/6-31G(d) level of theory.
| Parameter | Calculated Value | Interpretation |
| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons, likely located on the oxygen atoms. |
| LUMO Energy | +1.2 eV | Represents the energy of the lowest energy empty orbital, a target for nucleophiles. |
| HOMO-LUMO Gap | 8.0 eV | A significant gap suggests the molecule is kinetically stable under normal conditions. |
| Dipole Moment | 2.5 D | Indicates a moderate polarity, influencing solubility and intermolecular interactions. |
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for exploring the energetic landscape of a molecule without reliance on empirical data. These methods are crucial for determining the relative energies of different conformers and the energy barriers of reaction pathways.
For a flexible molecule like this compound, with its long alkyl chains, numerous conformers exist. Ab initio calculations can identify the most stable (lowest energy) conformer by systematically rotating the single bonds and calculating the energy of each resulting structure. This provides a detailed potential energy surface, revealing the thermodynamic preferences of the molecule's shape, which in turn affects its physical properties and biological interactions.
Molecular Dynamics Simulations for Conformational Analysis
While quantum methods provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes shape in a given environment (e.g., in a vacuum or in a solvent).
For this compound, an MD simulation would show the extensive conformational flexibility of the hexyl and octyl chains. Key parameters, such as the root-mean-square deviation (RMSD) from a starting structure, can quantify the stability of different conformations. Analysis of dihedral angles over time would reveal the preferred rotational states around specific bonds. Such simulations are essential for understanding how the molecule might adapt its shape to fit into an active site of an enzyme or interact with a cell membrane.
Predictive Modeling of Reaction Pathways and Transition States
The oxirane ring is the most reactive functional group in this compound, being susceptible to ring-opening reactions by nucleophiles. Computational methods can be used to model these reaction pathways in detail. By locating the transition state (the highest energy point along the reaction coordinate), one can calculate the activation energy, which determines the reaction rate.
For example, the acid-catalyzed hydrolysis of the epoxide ring can be modeled. Calculations would identify the structure of the transition state for the nucleophilic attack of a water molecule on the protonated epoxide. The calculated activation energy would predict how readily this reaction occurs. These models can distinguish between different possible mechanisms, such as SN1-like or SN2-like pathways, by analyzing the geometry and charge distribution of the transition state.
Cheminformatics Approaches for Structure-Reactivity Relationships (SRR)
Cheminformatics utilizes computational methods to analyze large datasets of chemical information to establish relationships between chemical structure and physical, chemical, or biological activity. For this compound, SRR models could be developed by comparing it to a database of other epoxides with known reactivities.
By calculating a set of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties), one can build a quantitative structure-reactivity relationship (QSRR) model. Such a model could predict the reactivity of this compound towards a specific nucleophile or its susceptibility to enzymatic degradation based on its structural features.
Illustrative Molecular Descriptors for SRR Analysis
| Descriptor | Value | Significance |
| Molecular Weight | 398.6 g/mol | Influences diffusion and transport properties. |
| logP (octanol-water) | 8.2 | Predicts high lipophilicity and low water solubility. |
| Topological Polar Surface Area | 52.6 Ų | Relates to transport properties across membranes. |
| Number of Rotatable Bonds | 22 | Indicates high conformational flexibility. |
In Silico Molecular Interactions and Binding Affinity Predictions (mechanistic, non-clinical focus)
In silico docking simulations can predict how this compound might bind to a biological target, such as an enzyme. These simulations place the molecule (the ligand) into the binding site of a protein (the receptor) and calculate a score that estimates the binding affinity.
Given its structure as an epoxide of a fatty acid ester, a potential target could be an epoxide hydrolase, an enzyme class that metabolizes epoxides. A docking simulation would predict the preferred orientation of the molecule within the enzyme's active site. The analysis would highlight key interactions, such as hydrogen bonds between the epoxide oxygen and amino acid residues (e.g., Tyrosine or Aspartic acid), and hydrophobic interactions between the alkyl chains and nonpolar pockets of the enzyme. The binding energy, calculated from the docking score, would provide a prediction of how strongly the molecule binds to the enzyme, offering mechanistic insight into its potential biological processing.
Biochemical and Molecular Interaction Studies of Hexyl 3 Octyloxiran 2 Octanoate in Vitro/acellular Focus
Enzymatic Biotransformations of Oxirane Esters (e.g., Hydrolase-Mediated Pathways)
The presence of an oxirane (epoxide) ring in Hexyl 3-octyloxiran-2-octanoate makes it a likely substrate for enzymatic biotransformation, primarily through hydrolysis. Epoxide hydrolases (EHs) are a key class of enzymes responsible for the detoxification of epoxides by converting them into their corresponding vicinal diols, which are generally less reactive and more water-soluble. nih.govwikipedia.org This process is a critical step in the metabolism of both endogenous and xenobiotic compounds containing epoxide groups. nih.gov
The hydrolysis of the epoxide ring by EHs, which belong to the α/β hydrolase fold superfamily, typically proceeds via a two-step mechanism. nih.gov In the first step, a nucleophilic residue in the enzyme's active site (commonly an aspartate) attacks one of the epoxide carbons, leading to the formation of a covalent ester intermediate. The second step involves the hydrolysis of this intermediate by an activated water molecule, which regenerates the free enzyme and releases the diol product. nih.gov
Both microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH) are capable of hydrolyzing fatty acid epoxides. nih.gov However, sEH is generally considered the primary enzyme for the degradation of endogenous epoxy fatty acids due to its higher catalytic efficiency for these substrates. nih.govnih.gov Given the structure of this compound, with its long alkyl chains, it is probable that sEH would play a significant role in its hydrolysis. The ester linkage of the compound may also be subject to hydrolysis by various esterases, although the primary site of metabolic attack is likely the reactive epoxide ring. nih.gov
Table 1: Postulated Enzymatic Biotransformation of this compound
| Enzyme Class | Probable Action | Resulting Product |
| Epoxide Hydrolase (e.g., sEH) | Hydrolysis of the oxirane ring | Hexyl 3-(2,3-dihydroxyoctyl)octanoate |
| Carboxylesterase | Hydrolysis of the hexyl ester linkage | 3-octyloxiran-2-octanoic acid and Hexanol |
Mechanistic Studies of Receptor/Protein Binding and Ligand-Target Interactions (e.g., enzyme inhibition mechanisms)
The reactive epoxide group is a key feature for potential covalent interactions. Epoxides are electrophilic and can react with nucleophilic residues in proteins, such as cysteine, histidine, and lysine, to form stable adducts. This covalent modification can alter the protein's structure and function, potentially leading to enzyme inhibition. For instance, compounds containing an α,β-epoxyketone moiety have been shown to be potent inhibitors of cytosolic epoxide hydrolase. nih.gov While this compound does not possess a ketone adjacent to the epoxide, the principle of covalent modification by the epoxide ring remains a plausible mechanism for interaction with and potential inhibition of certain enzymes.
Table 2: Potential Protein Interactions and Mechanisms
| Target Protein Type | Potential Interaction Mechanism | Consequence of Interaction |
| Fatty Acid-Binding Proteins (FABPs) | Non-covalent binding in hydrophobic pocket | Intracellular transport and trafficking |
| Serum Albumin | Non-covalent binding to fatty acid binding sites | Systemic transport |
| Enzymes with nucleophilic active sites | Covalent adduction via epoxide ring opening | Enzyme inhibition or inactivation |
Membrane Permeability and Lipid Bilayer Interactions (mechanistic, not absorption)
The highly lipophilic nature of this compound, characterized by its long alkyl chains, strongly suggests that it would readily interact with and permeate biological membranes. pg.edu.pl Lipophilic compounds can insert themselves into the hydrophobic core of the lipid bilayer. nih.gov This intercalation can disrupt the normal packing of the phospholipid acyl chains, thereby altering the physical properties of the membrane, such as its fluidity, thickness, and curvature.
Studies on other lipophilic molecules, such as cytarabine (B982) derivatives conjugated with fatty acids, have demonstrated their ability to penetrate and integrate into phospholipid monolayers. nih.gov The interaction is driven by favorable hydrophobic interactions between the alkyl chains of the molecule and the lipid tails of the membrane. The presence of the ester and epoxide functional groups may influence the orientation of the molecule within the bilayer, with the more polar regions likely positioning themselves closer to the hydrophilic head groups of the phospholipids. The increased interaction with the hydrophobic phase of lipid membranes can lead to greater cellular accumulation. nih.gov
Interaction with Isolated Biomacromolecules: Proteins, Lipids, and Nucleic Acids
Beyond the protein interactions discussed in section 6.2, this compound has the potential to interact with other major classes of biomacromolecules.
Lipids: As a lipophilic molecule, it would exhibit significant non-covalent interactions with other lipids. wikipedia.org These interactions are primarily driven by the hydrophobic effect, leading to its partitioning into lipid-rich environments such as lipid droplets or the hydrophobic core of lipoproteins.
Proteins: In addition to the potential for covalent modification, the long alkyl chains can engage in non-covalent hydrophobic interactions with hydrophobic patches on the surface of proteins or within their binding pockets.
Nucleic Acids: The electrophilic epoxide ring presents a potential for covalent adduction to nucleophilic sites on DNA and RNA bases. Epoxides are known to be genotoxic agents because they can form adducts with DNA, which can lead to mutations if not repaired. While the reactivity of the specific epoxide in this compound towards nucleic acids has not been determined, this remains a plausible interaction based on its chemical nature.
Cellular Uptake Mechanisms and Intracellular Distribution (mechanistic, non-therapeutic)
The cellular uptake of long-chain fatty acids and their derivatives is a complex process that can occur through multiple mechanisms. imrpress.comnih.gov
Passive Diffusion: Due to its high lipophilicity, this compound could passively diffuse across the plasma membrane. This process is driven by the concentration gradient of the molecule across the membrane.
Protein-Mediated Transport: The uptake of long-chain fatty acids is often facilitated by membrane-associated proteins to increase efficiency. imrpress.comnih.gov These include fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding proteins (FABPpm), and fatty acid transport proteins (FATPs). imrpress.comnih.gov It is plausible that this compound could also be a substrate for these transport systems, which would enhance its entry into the cell.
Once inside the cell, its lipophilic nature would dictate its intracellular distribution. It is likely to be rapidly partitioned away from the aqueous cytosol and into lipid-rich compartments. Potential destinations include:
Endoplasmic Reticulum (ER): The ER membrane is a major site of lipid synthesis and metabolism, and lipophilic compounds often accumulate here.
Lipid Droplets: These organelles serve as the primary storage sites for neutral lipids and are a likely destination for a highly lipophilic molecule like this compound. nih.gov
Mitochondria: Fatty acids are transported to mitochondria for β-oxidation. It is possible that this compound, or its hydrolyzed metabolites, could enter this organelle.
The intracellular fate is also tied to its metabolism. The action of epoxide hydrolases, which are present in various cellular compartments including the cytosol and ER, would lead to its conversion to the corresponding diol. inrae.fr
Environmental Degradation and Transformation Mechanisms of Oxirane Esters
Hydrolysis and Photolysis Pathways in Aquatic Systems
The persistence of Hexyl 3-octyloxiran-2-octanoate in aquatic environments is significantly influenced by hydrolysis and photolysis.
Hydrolysis: The presence of both an ester and an epoxide functional group makes hydrolysis a key degradation pathway. The ester linkage can be hydrolyzed, although this process is generally slow for long-chain esters in neutral water. acs.org The more significant reaction is the acid-catalyzed or base-catalyzed opening of the oxirane ring. masterorganicchemistry.com Under acidic conditions, the epoxide oxygen is protonated, followed by nucleophilic attack by water, leading to the formation of a 1,2-diol. masterorganicchemistry.comresearchgate.net This reaction can be influenced by the surrounding functional groups; for instance, the presence of a nearby hydroxyl group can decrease the hydrolysis rate constant by a factor of 6 to 20 compared to non-functionalized epoxides. oberlin.edu In neutral water, water itself can act as a promoter for epoxide ring-opening, particularly in complex polyether structures. nih.gov The hydrolysis of epoxides is a crucial step in their detoxification and metabolism in biological systems. nih.gov
Given the structure of this compound, both the ester and epoxide groups are susceptible to hydrolysis. The long alkyl chains, however, reduce its water solubility, which may limit the rate of hydrolysis in the water column. The reaction is expected to be more significant in acidic or basic waters.
Photolysis: Direct photolysis, the degradation of a molecule by direct absorption of light, is generally not a significant pathway for simple epoxides and esters unless they contain a chromophore that absorbs light in the environmentally relevant UV spectrum (λ > 290 nm). Indirect photolysis, involving reactions with photochemically generated reactive species such as hydroxyl radicals (•OH), can contribute to degradation. However, for many organic compounds, hydrolysis and biodegradation are more dominant removal processes in aquatic systems. figshare.com Studies on related compounds suggest that photolysis under visible light is often a very inefficient process. nih.gov
Table 1: General Hydrolysis Data for Related Epoxide Compounds This table presents data for analogous compounds to infer the potential behavior of this compound, for which specific data is not available.
| Compound Type | Condition | Primary Product | Relative Rate | Reference |
|---|---|---|---|---|
| Simple Epoxides | Acidic (low pH) | 1,2-Diol | Fast | masterorganicchemistry.comoberlin.edu |
| Simple Epoxides | Neutral (pH 7) | 1,2-Diol | Slow | researchgate.net |
| Hydroxy Epoxides | Acidic (low pH) | Triol | Slower than simple epoxides | oberlin.edu |
| Long-chain Esters | Neutral (pH 7) | Carboxylic Acid & Alcohol | Very Slow | acs.org |
Biodegradation Mechanisms by Isolated Microbial Communities
Biodegradation is a primary mechanism for the removal of many organic compounds from the environment. The process involves the breakdown of substances by microorganisms such as bacteria and fungi. mdpi.com
For this compound, its long aliphatic chains make it a potential substrate for microorganisms capable of alkane degradation. The initial step in the biodegradation of such compounds often involves oxidation of the terminal methyl group or the sub-terminal methylene (B1212753) groups by monooxygenase or dioxygenase enzymes. frontiersin.org The ester linkage can be cleaved by esterase enzymes, releasing the corresponding fatty acid and alcohol, which can then be further metabolized through beta-oxidation. foodb.ca
The epoxide ring can be detoxified by epoxide hydrolases, enzymes that catalyze the hydrolysis of the epoxide to a diol. nih.govresearchgate.net This is a common pathway in the metabolism of xenobiotic compounds. nih.gov Some microbial communities, such as those containing Rhodococcus and Ochrobactrum species, have been shown to work synergistically to degrade complex epoxy resins, using them as a sole carbon source. mdpi.com Genomic studies have identified enzymes like alkane hydroxylases, cytochrome P450 systems, and epoxide hydrolases as key to the degradation of polymers containing these functional groups. frontiersin.org Pre-treatment of some complex polymers with physical or chemical methods can enhance their biodegradability by introducing functional groups like hydroxyls, making them more susceptible to microbial attack. frontiersin.org
Sorption and Mobility in Soil Matrices
The movement of this compound through soil and its bioavailability are largely controlled by sorption processes. As a hydrophobic compound with long alkyl chains, it is expected to have a strong affinity for the organic matter in soil. mdpi.comacs.org
The sorption of hydrophobic organic compounds (HOCs) to soil is primarily governed by partitioning into soil organic carbon (SOC). acs.org The organic carbon normalized sorption coefficient (Koc) is a key parameter used to predict the extent of this sorption. For long-chain alkyl substances, Koc values generally increase with increasing chain length, indicating stronger sorption and lower mobility. mdpi.comnih.gov This means that this compound is likely to be relatively immobile in soils with significant organic content.
In addition to organic matter, other soil components like clay minerals can also contribute to sorption, although typically to a lesser extent for HOCs. nih.gov The mobility of hydrophobic compounds in soil is generally low, and they tend to accumulate in the upper soil layers. nih.gov The mobility can be described by the retardation factor (Rf), which is influenced by soil properties such as organic matter content, clay content, and cation exchange capacity (CEC). nih.gov For hydrophobic pesticides, a negative correlation has been observed between Rf and organic matter content, meaning that higher organic matter leads to lower mobility. nih.gov
Table 2: Factors Influencing the Sorption and Mobility of Long-Chain Organic Compounds in Soil This table outlines general principles applicable to this compound based on studies of similar hydrophobic compounds.
| Soil Parameter | Effect on Sorption | Effect on Mobility | Reference |
|---|---|---|---|
| Soil Organic Carbon (SOC) | Increases | Decreases | mdpi.comacs.org |
| Clay Content | Increases | Decreases | nih.gov |
| Chain Length of Compound | Increases | Decreases | mdpi.comnih.gov |
| pH | Can influence (compound dependent) | Can influence (compound dependent) | acs.orgnih.gov |
Atmospheric Reaction Pathways and By-product Formation
Once in the atmosphere, the primary degradation pathway for organic compounds like this compound is through reaction with hydroxyl radicals (•OH), which are ubiquitous in the troposphere. thegoodscentscompany.comnist.gov
The reaction of •OH with aliphatic ethers and esters primarily proceeds via H-atom abstraction from the C-H bonds of the alkyl chains. rsc.orgacs.org The reactivity of a specific C-H bond is influenced by its position relative to the oxygen atoms in the ether or ester group. acs.org The presence of the ether oxygen generally increases the reactivity of adjacent C-H bonds. acs.org
The epoxide ring itself can also react with •OH radicals, although for many epoxides, this is a significant, but not always dominant, sink compared to reaction with other atmospheric oxidants under certain conditions. copernicus.org The atmospheric lifetime of epoxides with respect to reaction with •OH radicals can range from hours to days, depending on their structure and the concentration of •OH. copernicus.orgcopernicus.org For example, the calculated atmospheric lifetime of 1,2-epoxyhexane (B74757) against •OH is on the order of a few days. copernicus.org
The reaction of this compound with •OH radicals will likely lead to a complex mixture of products. H-atom abstraction from the hexyl or octyl chains will form alkyl radicals, which will then react with O2 to form peroxy radicals. These peroxy radicals can undergo further reactions to form a variety of oxygenated products, including aldehydes, ketones, and carboxylic acids. Reaction at the epoxide ring can lead to ring-opening and the formation of various oxygenated, and potentially smaller, by-products. The large size and low volatility of this compound suggest that it is more likely to be present in the atmosphere adsorbed to particulate matter rather than in the gas phase.
Table 3: Atmospheric Reaction Rate Constants for Related Compounds with OH Radicals This table provides kinetic data for analogous compounds to estimate the atmospheric reactivity of this compound.
| Compound | k(OH) (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime (τOH) | Reference |
|---|---|---|---|
| 1,2-Epoxybutane | (1.98 ± 0.29) x 10⁻¹² | ~5.8 days | copernicus.org |
| 1,2-Epoxyhexane | (5.77 ± 0.83) x 10⁻¹² | ~2.0 days | copernicus.org |
| Ethyl Glycolate | (4.36 ± 1.21) x 10⁻¹² | ~34 hours | nih.gov |
| Diethyl Ether | Varies by H-abstraction site | - | rsc.org |
Structure Reactivity Relationship Srr and Structure Function Relationship Sfr Investigations
Correlations between Structural Modifications and Reactivity Profiles
The reactivity of Hexyl 3-octyloxiran-2-octanoate is significantly influenced by modifications to its alkyl chains and the introduction of substituents that alter its electronic properties. The epoxide ring, with its inherent strain of approximately 13 kcal/mol, is the primary site of reactivity, particularly for nucleophilic attack. researchgate.net The presence of an adjacent ester group and long alkyl chains introduces both steric and electronic factors that modulate this reactivity.
The nucleophilic ring-opening of the epoxide can proceed via two main pathways: an SN2-like mechanism under basic or neutral conditions, and an SN1-like mechanism under acidic conditions. dalalinstitute.com In basic media, strong nucleophiles will preferentially attack the least sterically hindered carbon of the epoxide. researchgate.netsapub.org For this compound, this would be the C2 position, which is adjacent to the hexyl ester group. Conversely, under acidic conditions, the reaction proceeds through a transition state with significant carbocationic character, favoring nucleophilic attack at the more substituted carbon (C3), which is stabilized by the electron-donating effect of the octyloxy group. dalalinstitute.comchemistrysteps.com
Variations in the structure of the alkyl chains or the introduction of electron-withdrawing or electron-donating groups can have a profound impact on reaction rates and regioselectivity. For instance, increasing the steric bulk of the hexyl or octyl groups would be expected to decrease the rate of SN2 reactions due to increased steric hindrance at the reaction centers.
Table 1: Illustrative Data on the Correlation Between Structural Modifications and Reactivity
| Modification of this compound | Nucleophile/Conditions | Expected Relative Rate | Expected Major Regioisomer (Attack at) |
| Unmodified | Methoxide (Basic) | 1.0 | C2 |
| Replacement of hexyl with isopropyl | Methoxide (Basic) | 0.7 | C2 |
| Replacement of octyl with methyl | Methoxide (Basic) | 1.2 | C2 |
| Introduction of an electron-withdrawing group (e.g., -CF₃) on the octyl chain | Methoxide (Basic) | 1.5 | C2 |
| Introduction of an electron-donating group (e.g., -OCH₃) on the octyl chain | Methoxide (Basic) | 0.8 | C2 |
| Unmodified | Methanol (Acidic) | 1.0 | C3 |
This data is illustrative and based on established principles of chemical reactivity. Specific experimental values are not publicly available.
Influence of Stereochemistry on Reaction Rates and Selectivity
The stereochemistry of the epoxide ring and the chirality of the reactants play a crucial role in determining the stereochemical outcome of reactions involving this compound. The nucleophilic ring-opening of epoxides via an SN2 mechanism proceeds with inversion of configuration at the carbon atom that is attacked. researchgate.net Therefore, the reaction of a specific stereoisomer of the epoxide will lead to a product with a defined stereochemistry.
For a trans-epoxide, such as what would be expected from the epoxidation of a trans-alkene, nucleophilic attack at either C2 or C3 will result in the formation of a trans-1,2-disubstituted product. chemistrysteps.com If the attacking nucleophile is chiral, the potential for diastereoselectivity arises, where one diastereomer may be formed in preference to the other. The use of chiral catalysts can also enforce high levels of stereoselectivity in epoxide ring-opening reactions, even with achiral nucleophiles. rsc.org
Table 2: Illustrative Data on the Influence of Stereochemistry on Reaction Outcome
| Epoxide Stereoisomer | Nucleophile | Expected Product Stereochemistry |
| (2R,3S)-Hexyl 3-octyloxiran-2-octanoate (cis) | Methoxide (attack at C2) | (2S,3S)-2-hydroxy-3-methoxy product |
| (2R,3R)-Hexyl 3-octyloxiran-2-octanoate (trans) | Methoxide (attack at C2) | (2S,3R)-2-hydroxy-3-methoxy product |
| Racemic (trans) | (R)-2-amino-1-butanol | Mixture of diastereomers, potentially with some selectivity |
This data is illustrative and based on the known stereochemical pathways of epoxide ring-opening reactions. Specific experimental data is not publicly available.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that relate the chemical structure of a compound to its reactivity. youtube.com For reactions of aliphatic compounds like this compound, the Taft equation is often employed. dalalinstitute.comwikipedia.org The Taft equation separates the electronic and steric effects of substituents on reaction rates. wikipedia.org
The general form of the Taft equation is: log(k/k₀) = ρσ + δEₛ
Where:
k is the rate constant for the substituted reaction.
k₀ is the rate constant for the reference reaction.
ρ* is the reaction constant, which measures the sensitivity of the reaction to polar effects.
σ* is the polar substituent constant, which quantifies the inductive/field effect of the substituent.
δ is the steric reaction constant, measuring the sensitivity to steric effects.
Eₛ is the steric substituent constant. dalalinstitute.comwikipedia.org
A positive ρ* value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative value indicates acceleration by electron-donating groups. libretexts.org The magnitude of ρ* reflects the sensitivity of the reaction to these electronic effects. libretexts.org
Table 3: Hypothetical QSRR Model for the Reaction of Substituted Hexyl 3-octyloxiran-2-octanoates
| Substituent (on octyl chain) | σ | Eₛ | log(k/k₀) (Calculated, assuming ρ=1.5, δ=0.8) |
| -H (reference) | 0.00 | 0.00 | 0.00 |
| -CH₃ | -0.05 | -1.24 | -0.917 |
| -Cl | +1.05 | -0.97 | 1.499 |
| -CN | +1.30 | -0.51 | 1.542 |
This data is hypothetical and for illustrative purposes to demonstrate the application of the Taft equation. The ρ and δ values are assumed for a plausible reaction mechanism.*
Exploration of Bioisosteric Replacements and Their Mechanistic Implications
Bioisosteres are functional groups or molecules that have similar chemical or physical properties and which can produce broadly similar biological properties. wikipedia.org The replacement of a functional group with a bioisostere is a common strategy in drug design to modulate properties such as metabolic stability, bioavailability, and potency. hyphadiscovery.comcambridgemedchemconsulting.com For this compound, both the epoxide and the ester functionalities are potential sites for bioisosteric replacement.
Epoxide Bioisosteres: The highly reactive nature of the epoxide ring can sometimes be a liability in biological systems. Common bioisosteres for epoxides include:
Thiiranes (Episulfides): The sulfur analogues of epoxides. They are generally less reactive towards nucleophilic attack than epoxides.
Aziridines: The nitrogen analogues. Their reactivity can be tuned by the substituent on the nitrogen atom.
Cyclopropanes: These are more stable than epoxides and can mimic the rigid three-membered ring structure.
Oxetanes: Four-membered rings containing oxygen. They are less strained and generally more stable than epoxides. wikipedia.org
The mechanistic implication of replacing the epoxide with one of these bioisosteres would be a significant alteration in the rate and potentially the regioselectivity of ring-opening reactions. For example, the lower reactivity of a thiirane (B1199164) would likely lead to a slower reaction with nucleophiles under similar conditions.
Ester Bioisosteres: The ester linkage in this compound is susceptible to hydrolysis by esterases. Bioisosteric replacements for esters are often sought to improve metabolic stability. acs.org Some common ester bioisosteres include:
Amides: Generally more resistant to hydrolysis than esters. cambridgemedchemconsulting.com
1,2,3-Triazoles: These five-membered heterocyclic rings are stable to hydrolysis and can mimic the geometry of an ester. cambridgemedchemconsulting.com
Oxadiazoles: Another class of stable five-membered heterocycles used as ester bioisosteres. cambridgemedchemconsulting.com
Sulfonamides: These are also more stable to hydrolysis than esters.
Emerging Methodologies and Future Directions in Hexyl 3 Octyloxiran 2 Octanoate Research
Application of Flow Chemistry and Microfluidic Systems for Efficient Synthesis
The synthesis of oxirane esters, including Hexyl 3-octyloxiran-2-octanoate, is benefiting from the shift from traditional batch processing to continuous flow chemistry and microfluidic systems. vapourtec.comnih.gov These technologies offer significant advantages in terms of safety, efficiency, and control over reaction conditions. mt.comstolichem.com
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or channels. nih.gov This approach provides superior control over parameters like temperature, pressure, and reaction time. For exothermic reactions like epoxidation, the high surface-area-to-volume ratio in flow reactors allows for rapid heat dissipation, mitigating the risk of thermal runaways. vapourtec.comcontractpharma.com This enhanced safety profile is crucial when working with potentially hazardous reagents often used in oxidation reactions. contractpharma.com
Microfluidic devices, which operate on an even smaller scale, offer precise control over mixing and reaction times, leading to higher yields and purities. nih.gov The development of epoxy-based microfluidic devices further enhances chemical resistance, making them suitable for a wide range of synthetic applications. nih.govmdpi.com A recent study highlighted a continuous flow process for alkene epoxidation using a manganese catalyst, which offers a scalable and sustainable route to epoxides. vapourtec.comnih.gov Such a system could be adapted for the synthesis of this compound's precursors.
Interactive Table: Comparison of Batch vs. Continuous Flow Synthesis for Epoxidation
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-area-to-volume ratio vapourtec.com |
| Safety | Higher risk with exothermic or hazardous reagents stolichem.com | Intrinsically safer, small reaction volume stolichem.comcontractpharma.com |
| Control | Less precise control over reaction parameters | Precise control of temperature, pressure, time mt.com |
| Scalability | Often requires re-optimization for scale-up | Scalable by "numbering-up" or longer run times stolichem.com |
| Efficiency | Can have lower yields and more byproducts | Often results in higher yields and purity mt.com |
Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling
Detecting and quantifying complex lipids like this compound, especially at low concentrations within biological matrices, presents a significant analytical challenge. ceu.es Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are indispensable for trace analysis and metabolite profiling of such oxirane esters. ceu.esnih.gov
Modern lipidomics workflows often employ a combination of sample preparation techniques, such as solid-phase extraction (SPE), followed by high-resolution LC-MS/MS analysis. nih.govresearchgate.net This allows for the separation and identification of isomeric and isobaric lipid species. researchgate.net For instance, a method for analyzing fatty acid epoxidation using high-performance liquid chromatography (HPLC) coupled with mass spectrometry has been developed to simultaneously determine fatty acids and their various epoxidation products. nih.gov
Recent innovations include rapid analysis methods, such as a paper-based device that allows for online epoxidation and ambient mass spectrometry, enabling the identification of unsaturated fatty acid isomers in seconds. nih.gov For comprehensive profiling, semi-targeted LC-MS/MS workflows can be used to identify a wide range of oxidized complex lipids in a sample-specific manner. nih.gov These advanced methods are crucial for understanding the metabolic fate of compounds like this compound.
Interactive Table: Advanced Analytical Techniques for Oxirane Ester Analysis
| Technique | Principle | Application | Key Advantages |
| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry | Comprehensive lipidomic profiling, quantification ceu.esnih.gov | High sensitivity, structural elucidation |
| HPLC-ELSD | HPLC separation with evaporative light scattering detection | Simultaneous determination of fatty acids and epoxides nih.gov | Good for non-UV absorbing compounds |
| Paper-based ambient MS | Online epoxidation on paper substrate with direct MS analysis | Rapid identification of C=C bond location isomers nih.gov | High speed (seconds), minimal sample prep |
| GC-MS | Gas chromatography separation with mass spectrometry detection | Traditional method, often requires derivatization nih.gov | High resolution for volatile compounds |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
By analyzing the intricate relationships between reactants, reagents, and reaction conditions, AI can help chemists identify optimal parameters to maximize yield and selectivity. researchgate.netyoutube.com This predictive power reduces the need for extensive trial-and-error experimentation, saving time and resources. youtube.com The integration of AI is expected to streamline the synthesis of complex molecules and facilitate the discovery of new chemical entities. cam.ac.uk
Exploring Novel Biological Targets or Mechanistic Pathways (Acellular/In Vitro)
Oxirane-containing lipids, a class to which this compound belongs, are known to be biologically active. nih.gov These epoxy fatty acids (EpFAs) and their metabolites can act as signaling molecules in various physiological processes. nih.govresearchgate.net A key area of research is the exploration of their interactions with biological targets in acellular and in vitro systems to elucidate their mechanisms of action.
EpFAs are primarily metabolized by the soluble epoxide hydrolase (sEH) enzyme, which converts the epoxide to a diol, often altering its biological activity. nih.govwikipedia.org Therefore, sEH is a major target for mechanistic studies. nih.gov In vitro assays with purified sEH can determine if a compound like this compound is a substrate or an inhibitor of this enzyme. Such inhibition could increase the levels of other beneficial EpFAs, a therapeutic strategy being explored for various diseases. researchgate.netendocrine-abstracts.org
Beyond sEH, EpFAs have been shown to interact with other cellular components, including ion channels and receptors, in in vitro settings. nih.govnih.gov Acellular studies, such as surface plasmon resonance or fluorescence polarization assays, can be employed to screen for direct binding of oxirane esters to purified proteins, helping to identify novel biological targets without the complexity of a cellular environment.
Challenges and Opportunities in the Synthesis and Mechanistic Study of Oxirane Esters
The synthesis and study of oxirane esters like this compound are fraught with challenges, yet these hurdles present significant opportunities for innovation.
Synthesis Challenges and Opportunities:
Stereoselectivity: A major challenge is controlling the stereochemistry of the oxirane ring during synthesis. Developing highly selective catalysts and reaction conditions is crucial for producing specific stereoisomers, which may have different biological activities.
Oxidant Safety: Many epoxidation reactions use powerful, potentially hazardous oxidizing agents. acs.org A key opportunity lies in developing greener and safer oxidation methods, such as using hydrogen peroxide or electrochemical oxidation, and employing technologies like flow chemistry to manage reaction safety. nih.govnih.govacs.org
Purification: The purification of long-chain, non-polar molecules like the target compound can be difficult. Advances in chromatographic techniques are needed for efficient separation from starting materials and byproducts.
Mechanistic Study Challenges and Opportunities:
Isomer Complexity: The presence of multiple positional and stereoisomers complicates the analysis of biological activity. A significant opportunity exists in developing advanced analytical methods to separate and identify these isomers and correlate them with specific functions. ceu.esnih.gov
Target Identification: Identifying the specific molecular targets of these lipids is a major hurdle. The development of chemical probes and high-throughput screening platforms will be instrumental in deorphanizing the biological pathways modulated by oxirane esters.
Stability: The oxirane ring is susceptible to opening, which can complicate in vitro experiments. Understanding the stability of these compounds under various experimental conditions is critical for obtaining reliable mechanistic data.
Q & A
Q. What are the recommended methodologies for synthesizing Hexyl 3-octyloxiran-2-octanoate, and how can experimental reproducibility be ensured?
Synthesis typically involves epoxidation of unsaturated esters or direct esterification of oxirane-containing intermediates. To ensure reproducibility:
- Document reaction conditions (temperature, catalysts, solvents) in detail, adhering to guidelines for experimental sections in journals .
- Characterize intermediates and final products using NMR (¹H/¹³C), GC-MS, and FT-IR to confirm structural integrity.
- Provide purity data (HPLC/GC) and report yields consistently. For novel compounds, include elemental analysis or high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Lipophilicity : Determine logP values via shake-flask or HPLC-based methods, critical for understanding bioavailability .
- Stability : Monitor ester hydrolysis under varying pH (e.g., simulated gastric/intestinal fluids) using UV-Vis or LC-MS to assess degradation kinetics .
- Thermal Behavior : Use DSC (Differential Scanning Calorimetry) or TGA (Thermogravimetric Analysis) to study melting points and decomposition pathways .
Q. How should safety protocols be designed for handling this compound in laboratory settings?
- Refer to GHS hazard classifications (e.g., acute toxicity, skin/eye irritation) and implement engineering controls (fume hoods) and PPE (gloves, goggles) .
- Develop spill-response protocols using inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
Advanced Research Questions
Q. How does the stereochemistry of the oxirane ring influence the compound’s reactivity and biological interactions?
- Use chiral chromatography (e.g., HPLC with chiral columns) or X-ray crystallography to resolve enantiomers.
- Compare reaction kinetics (e.g., epoxide ring-opening) between stereoisomers under nucleophilic conditions (e.g., with amines or thiols) .
- Assess enantiomer-specific bioactivity via in vitro assays (e.g., enzyme inhibition or receptor binding studies) .
Q. What contradictions exist in reported toxicity data, and how can they be resolved experimentally?
- Discrepancies in acute toxicity values (e.g., LD₅₀) may arise from purity variations or model organisms.
- Standardize testing using OECD guidelines (e.g., Test No. 423 for acute oral toxicity) and cross-validate with in silico tools (QSAR models) .
- Perform dose-response studies in multiple cell lines to identify threshold effects .
Q. What computational strategies are effective for predicting the compound’s metabolic pathways?
- Apply molecular docking to simulate interactions with cytochrome P450 enzymes or esterases.
- Use software like Schrödinger’s MetabSite or OpenEye’s BROOD to predict metabolites and validate with in vitro microsomal assays .
Q. How can the compound’s environmental persistence be evaluated, and what mitigation strategies are viable?
- Conduct biodegradation studies (OECD 301F) under aerobic/anaerobic conditions, monitoring via LC-MS .
- Assess aquatic toxicity using Daphnia magna or algal growth inhibition tests, aligning with REACH regulations .
Methodological Considerations for Data Reporting
- Supplementary Materials : Archive raw spectral data, chromatograms, and computational input files in repositories like Zenodo or institutional databases, following journal standards for reproducibility .
- Conflict Resolution : Address contradictory data (e.g., conflicting logP values) by replicating experiments under controlled conditions and reporting confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
